2-Methyl-D3-propionitrile-3,3,3-D3

Description

BenchChem offers high-quality 2-Methyl-D3-propionitrile-3,3,3-D3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-D3-propionitrile-3,3,3-D3 including the price, delivery time, and more detailed information at info@benchchem.com.

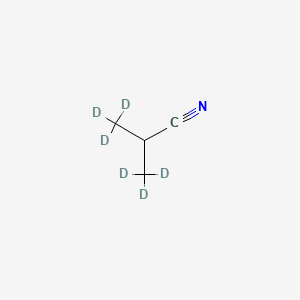

Structure

3D Structure

Properties

Molecular Formula |

C4H7N |

|---|---|

Molecular Weight |

75.14 g/mol |

IUPAC Name |

3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |

InChI |

InChI=1S/C4H7N/c1-4(2)3-5/h4H,1-2H3/i1D3,2D3 |

InChI Key |

LRDFRRGEGBBSRN-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C#N)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)C#N |

Origin of Product |

United States |

Foundational & Exploratory

2-Methyl-D3-propionitrile-3,3,3-D3 (CAS 174736-88-0): A Technical Guide to Deuterated API Synthesis

Executive Summary

The integration of deuterium into active pharmaceutical ingredients (APIs) has transitioned from a theoretical pharmacokinetic optimization strategy to a validated clinical paradigm. By replacing protium (H) with deuterium (D) at metabolically labile sites, drug developers exploit the Deuterium Kinetic Isotope Effect (DKIE) to significantly reduce the rate of cytochrome P450-mediated metabolism.

Within this highly specialized landscape, 2-Methyl-D3-propionitrile-3,3,3-D3 (commonly referred to as Isobutyronitrile-d6 or Isopropyl-d6 Nitrile) emerges as a critical isotopic building block. Bearing the CAS number 174736-88-0, this compound serves as the foundational precursor for introducing a metabolically hardened isobutyryl or isobutylamine moiety into complex drug scaffolds. This whitepaper details the physicochemical profiling, mechanistic reactivity, and validated handling protocols required to deploy this compound effectively in drug development.

Physicochemical Profiling & Isotopic Integrity

In isotopic synthesis, the integrity of the starting material dictates the success of the final API. A critical failure point in heavy-drug development is isotopic dilution—where sub-optimal enrichment in the starting material propagates through the synthesis, diminishing the final DKIE.

The d6-isotopologue specifically protects the two terminal methyl groups of the isobutyryl moiety, which are frequent sites of rapid aliphatic hydroxylation by CYP3A4. Maintaining the alpha-proton (rather than using a d7-variant) is often a deliberate strategic choice, allowing for specific enolization or alkylation chemistries during synthesis without risking costly deuterium loss.

Table 1: Quantitative Data and Synthetic Significance

| Property | Value | Causality / Synthetic Significance |

| CAS Number | Unique registry identifier distinguishing the d6-isotopologue from unlabeled isobutyronitrile (CAS 78-82-0)[1]. | |

| Molecular Formula | C₄HD₆N[2] | Contains six deuterium atoms, specifically localized on the two terminal methyl groups. |

| Molecular Weight | 75.14 g/mol [3] | Increased mass (vs. 69.11 g/mol ) is critical for mass spectrometry (LC-MS/MS) differentiation[1]. |

| Isotopic Purity | [4] | High enrichment prevents isotopic dilution, ensuring the final API exhibits the maximum kinetic isotope effect. |

| Chemical Purity | ≥ 98.4% (GC)[2] | Minimizes side reactions during sensitive organometallic or reduction steps in API manufacturing. |

| Appearance | Colorless Liquid[4] | Serves as a primary visual indicator; discoloration often signifies oxidation or polymerization of the nitrile. |

Mechanistic Reactivity and Synthetic Pathways

The synthetic utility of 2-Methyl-D3-propionitrile-3,3,3-D3 stems from the versatile reactivity of its nitrile functional group, which readily undergoes nucleophilic addition and reduction[1]. As a Senior Application Scientist, it is vital to recognize that the isotopic labels must survive these transformations without scrambling.

-

Hydrolysis: Conversion to isobutyric acid-d6 provides a direct precursor for synthesizing deuterated ester or amide prodrugs.

-

Reduction: Catalytic hydrogenation (e.g., H₂/Pd) or hydride reduction (e.g., LiAlH₄) yields isobutylamine-d6, a critical nucleophile for SₙAr or cross-coupling reactions.

-

Alkylation: The alpha-proton remains slightly acidic. Treatment with a strong, non-nucleophilic base generates a stabilized ketenimine anion, which can be trapped by electrophiles to form complex quaternary nitriles.

Fig 1. Core synthetic pathways diverging from 2-Methyl-D3-propionitrile-3,3,3-D3.

Experimental Methodology: Self-Validating Hydrolysis Protocol

To convert the nitrile to the corresponding acid (a common API precursor), acidic hydrolysis is strictly preferred over basic hydrolysis.

Causality of Design: Basic hydrolysis (e.g., NaOH in H₂O) of alpha-branched nitriles often stalls at the primary amide due to steric hindrance. More critically, the alpha-proton in isobutyronitrile is slightly acidic. Under strongly basic aqueous conditions, transient deprotonation can occur. If H₂O is used, it risks proton exchange that might dilute the isotopic purity via enolization. Acidic hydrolysis protonates the nitrile nitrogen, vastly increasing the electrophilicity of the nitrile carbon, driving the reaction to the carboxylic acid while minimizing alpha-proton lability.

Protocol: Acidic Hydrolysis to Isobutyric Acid-d6

Objective: Conversion of the nitrile to Isobutyric Acid-d6 while preserving the isotopic enrichment[3].

Step 1: Reagent Preparation & Activation

-

Charge a dry, argon-purged round-bottom flask with 2-Methyl-D3-propionitrile-3,3,3-D3 (1.0 eq).

-

Slowly add a pre-chilled solution of 70% aqueous H₂SO₄ (3.0 eq) dropwise at 0°C. Expert Insight: The highly exothermic protonation of the nitrile nitrogen must be controlled. Elevated temperatures during initial acid addition can lead to volatilization of the low-boiling nitrile (BP ~107°C)[1], drastically reducing the overall yield.

Step 2: Thermal Hydrolysis

-

Gradually warm the reaction mixture to 100°C and reflux for 12 hours. Expert Insight: The sterically hindered secondary carbon adjacent to the nitrile slows the hydration of the intermediate primary amide. Extended reflux ensures complete conversion.

Step 3: Extraction and Isolation

-

Cool the mixture to room temperature and dilute with ice-cold distilled water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash the combined organic layers with a saturated brine solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Expert Insight: Isobutyric acid-d6 is a semi-volatile compound. Extracting with a highly volatile solvent like diethyl ether (BP 34.6°C) rather than ethyl acetate allows for solvent removal under mild reduced pressure at low temperatures. This prevents the co-evaporation of the target deuterated API precursor.

Step 4: Self-Validating Analytical Check

-

Submit an aliquot for ¹H and ²H NMR. Validation Mechanism: The ¹H NMR must show a distinct signal for the alpha-proton at ~2.5 ppm, with the complete absence of the methyl doublet at ~1.1 ppm. The ²H NMR must confirm the presence of the deuterium label exclusively at the methyl positions. This self-validates that no isotopic scrambling occurred during the harsh thermal hydrolysis.

Quality Control, Stability, and Storage

Isotopic building blocks require rigorous lifecycle management to ensure they do not introduce impurities into late-stage API synthesis. According to certified analytical standards, 2-Methyl-D3-propionitrile-3,3,3-D3 exhibits excellent long-term stability when stored correctly (cool, well-ventilated, protected from light and moisture)[2].

However, to maintain GMP compliance in API manufacturing, the compound must be rigorously re-analyzed for chemical purity via Gas Chromatography (GC) after [2].

Fig 2. Quality control and analytical validation workflow for isotopic building blocks.

References

-

Deuterated Compounds Catalog - Cromlab Instruments. Available at: [Link]

Sources

Executive Summary: The Deuterium Advantage

Topic: 2-Cyanopropane-d6 (Isobutyronitrile-d6): Technical Specifications & Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

2-Cyanopropane-d6 (Isobutyronitrile-d6) is the fully methyl-deuterated isotopologue of isobutyronitrile. With the chemical formula

By replacing the six methyl hydrogens with deuterium, researchers induce a Kinetic Isotope Effect (KIE) that significantly alters the bond-breaking rates of C-H vs. C-D bonds without changing the compound's steric or electronic nature. This guide details the nomenclature, synthesis, and pivotal role of 2-Cyanopropane-d6 in extending drug half-life and refining NMR spectroscopy.

Chemical Identity & Nomenclature

Precise nomenclature is vital when sourcing isotopically labeled compounds to ensure the correct deuteration pattern.

Core Identifiers

| Parameter | Specification |

| Common Name | 2-Cyanopropane-d6 |

| Synonyms | Isobutyronitrile-d6; Isopropyl cyanide-d6; 2-Methylpropionitrile-d6 |

| IUPAC Name | 2-(Methyl-d3)propan-3,3,3-d3-nitrile |

| CAS Registry Number | 174736-88-0 |

| Parent CAS | 78-82-0 (Isobutyronitrile) |

| Chemical Formula | |

| Molecular Weight | 75.14 g/mol (vs. 69.11 g/mol for non-deuterated) |

| Isotopic Purity | Typically |

Structural Logic

The "d6" designation specifically refers to the hexadeuteration of the two methyl groups. The methine proton (

Structure Diagram:

Caption: Structural connectivity of 2-Cyanopropane-d6. The central methine carbon links the polar nitrile group with two chemically equivalent deuterated methyl groups.

Synthesis & Manufacturing Protocols

The synthesis of 2-Cyanopropane-d6 relies on high-efficiency nucleophilic substitution to conserve the expensive deuterium label. The preferred pathway utilizes 2-Bromopropane-d6 as the immediate precursor.

Synthetic Pathway

The synthesis typically begins with Acetone-d6, reduced to Isopropanol-d6, brominated to 2-Bromopropane-d6, and finally cyanylated.

Caption: Step-wise synthesis of 2-Cyanopropane-d6 from Acetone-d6 precursor via reduction, bromination, and cyanation.

Experimental Protocol (Cyanylation Step)

Note: This protocol assumes the use of 2-Bromopropane-d6.

-

Reagent Prep: Dissolve Sodium Cyanide (1.2 eq) in anhydrous DMSO (Dimethyl sulfoxide). Caution: NaCN is highly toxic.

-

Addition: Cool the solution to 0°C. Add 2-Bromopropane-d6 (1.0 eq) dropwise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The reaction proceeds via an

mechanism, favored by the polar aprotic solvent (DMSO). -

Quench & Extraction: Pour the mixture into ice water. Extract with diethyl ether (

).[1] -

Purification: Wash the organic layer with brine, dry over

, and concentrate. Distill the crude oil (bp ~104°C) to obtain pure 2-Cyanopropane-d6. -

Validation: Confirm structure via

-NMR (shows only methine septet) and MS (M+ = 75).

Applications in Drug Development & R&D

Metabolic Stability (Deuterium Switching)

The primary application of 2-Cyanopropane-d6 is in the design of deuterated drugs. The Carbon-Deuterium (C-D) bond is approximately 6–10 times stronger than the Carbon-Hydrogen (C-H) bond.

-

Mechanism: Cytochrome P450 enzymes often attack methyl groups (hydroxylation).

-

Effect: Deuterating the methyl groups of an isopropyl moiety (using 2-Cyanopropane-d6 as a building block) slows this metabolic clearance (Primary Kinetic Isotope Effect).

-

Result: This can lead to drugs with longer half-lives (

) and reduced dosing frequency.

NMR Spectroscopy Standard

-

Solvent Utility: While less common than

, deuterated nitriles are excellent polar aprotic solvents for NMR when studying metal complexes that might coordinate with oxygen-containing solvents. -

Internal Standard: The residual methine proton (

) provides a distinct signal (septet at

Mechanistic Probes

Researchers use 2-Cyanopropane-d6 to elucidate reaction mechanisms. If a reaction involves hydrogen abstraction from the methyl group, the reaction rate will decrease significantly with the d6 variant, confirming the pathway.

Handling & Safety Specifications

Despite the deuterium label, the chemical hazards remain identical to the parent isobutyronitrile.

| Hazard Class | Description | Precaution |

| Flammability | Highly Flammable Liquid (Flash point: ~8°C) | Store in explosion-proof cabinet. Ground all equipment. |

| Acute Toxicity | Toxic by inhalation, ingestion, and skin contact. | Metabolizes to release cyanide ions. Use in a fume hood. |

| First Aid | Cyanide poisoning potential. | Have amyl nitrite or hydroxocobalamin kits available. |

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and hydrolysis.

References

-

PubChem. Isobutyronitrile (2-Methylpropanenitrile) Compound Summary. National Library of Medicine. [Link]

- Gant, T. G.Deuterium in Drug Discovery and Development. Journal of Medicinal Chemistry, 2014. (Contextual grounding for Section 4.1).

Sources

Isopropyl Cyanide-d6: Molecular Specifications and Methodological Framework for Quantitative Mass Spectrometry

Content Type: Technical Whitepaper Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals

Executive Summary

In the rigorous landscape of drug development and environmental toxicology, the accurate quantification of volatile organic compounds (VOCs) and pharmaceutical intermediates is paramount. Isopropyl cyanide (also known as isobutyronitrile) is a highly volatile, branched aliphatic nitrile[1] that serves as both an industrial precursor and a biomarker of interest. To achieve absolute quantitation of this compound via mass spectrometry (MS), researchers rely on its stable isotopically labeled (SIL) analog: Isopropyl cyanide-d6 .

As a Senior Application Scientist, I have designed this guide to move beyond basic specifications. Here, we will deconstruct the structural causality behind the molecule's specific deuteration pattern, outline its physicochemical properties, and provide a self-validating analytical protocol for its use as an internal standard (ISTD) in gas chromatography-mass spectrometry (GC-MS).

Chemical Identity & Structural Causality

The native form of isopropyl cyanide has the chemical formula

The Causality of the "d6" Design

A common question in isotopic labeling is why this molecule is synthesized as a d6 variant rather than fully deuterated d7. The answer lies in the molecular dynamics of the alpha-carbon.

The structure of isopropyl cyanide is

By selectively deuterating only the two terminal methyl groups—yielding

Table 1: Physicochemical Specifications

| Parameter | Native Isopropyl Cyanide | Isopropyl Cyanide-d6 |

| IUPAC Name | 2-Methylpropanenitrile | 2-(methyl-d3)propanenitrile-3,3,3-d3 |

| CAS Number | 78-82-0 | 174736-88-0 |

| Molecular Formula | ||

| Molecular Weight | 69.11 g/mol | 75.14 g/mol |

| Boiling Point | 103.9 °C | ~103 °C (Slight KIE shift) |

| Isotopic Purity | N/A | |

| Primary MS Ion (EI) | m/z 69.1 | m/z 75.1 |

(Data synthesized from [4],[3], and [2][5])

The Role of Isopropyl Cyanide-d6 in Quantitative MS

When analyzing VOCs in biological samples (e.g., urine or plasma), significant analytical biases occur due to surface adsorption and volatilization into the sample container's headspace[6].

The +6 Da Advantage:

Using Isopropyl cyanide-d6 as an upstream internal standard corrects for these physical losses. Because the d6-variant shares nearly identical physicochemical properties with the native analyte, any evaporative loss or matrix suppression affects both molecules equally. Furthermore, the +6 Dalton mass shift is critical. Natural isotopes (like

Self-Validating Protocol: HS-SPME-GC-MS Quantification

To ensure absolute trustworthiness in your data, the following Headspace Solid-Phase Microextraction (HS-SPME) protocol incorporates built-in self-validation mechanisms.

Step 1: Reagent Preparation & System Blanking

-

Action: Prepare a 10 µg/mL working stock of Isopropyl cyanide-d6 in LC-MS grade methanol.

-

Causality: Methanol is chosen because it acts as a stabilizing solvent that prevents the premature volatilization of the nitrile before it is introduced to the matrix.

-

Validation Check: Inject a pure solvent blank spiked with the ISTD into the GC-MS. Monitor the native m/z 69 channel. If the signal at m/z 69 exceeds 0.1% of the ISTD area, your standard contains unlabeled impurities or your system has carryover. Do not proceed until resolved.

Step 2: Upstream Sample Spiking

-

Action: Add 10 µL of the ISTD stock directly to 1 mL of the biological sample in a 10 mL headspace vial immediately at the point of collection or thawing[6]. Seal with a PTFE-lined septum.

-

Causality: Upstream addition ensures the ISTD undergoes the exact same headspace partitioning and surface adsorption as the native analyte, enabling perfect mathematical correction of physical losses.

Step 3: HS-SPME Extraction

-

Action: Incubate the vial at 40 °C for 10 minutes, then expose a Carboxen/PDMS SPME fiber to the headspace for 20 minutes.

-

Validation Check: Across a batch of 50 samples, calculate the absolute peak area of the m/z 75 (ISTD) channel. A variance of >15% in the ISTD absolute area flags a severe matrix effect or a compromised vial seal, automatically invalidating that specific sample.

Step 4: GC-MS Acquisition & Normalization

-

Action: Desorb the fiber in the GC inlet at 250 °C. Operate the mass spectrometer in Electron Ionization (EI) Selected Ion Monitoring (SIM) mode, dwelling on m/z 69 (Native) and m/z 75 (ISTD).

-

Action: Calculate the final concentration using the response ratio:

.

Workflow Visualization

The following diagram maps the logical flow of the self-validating MS protocol, highlighting the critical mass differentiation step.

Figure 1: MS analytical workflow using Isopropyl Cyanide-d6 as a quantitative internal standard.

References

-

Wikipedia. "Isobutyronitrile - Properties, Composition and Structure." Wikimedia Foundation.[Link]

-

ACS Omega. "Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition." American Chemical Society.[Link]

Sources

- 1. Isobutyronitrile - Wikipedia [en.wikipedia.org]

- 2. 2-Methyl-D3-propionitrile-3,3,3-D3 | Benchchem [benchchem.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. Isopropyl-d6 Nitrile | 174736-88-0 [sigmaaldrich.com]

- 5. 2-Methyl-D3-propionitrile-3,3,3-D3 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

High-Purity 2-Methyl-D3-propionitrile-3,3,3-D3: Sourcing, Synthesis, and Applications in Deuterated Drug Development

The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It synthesizes sourcing intelligence, chemical engineering principles, and application science into a cohesive whitepaper.

Executive Summary

In the rapidly evolving field of deuterated pharmacophores, 2-Methyl-D3-propionitrile-3,3,3-D3 (commonly referred to as Isobutyronitrile-d6 ) has emerged as a critical building block. Its primary utility lies in the strategic modification of drug candidates to enhance metabolic stability via the Deuterium Kinetic Isotope Effect (DKIE). By replacing metabolically labile methyl hydrogens with deuterium, researchers can attenuate CYP450-mediated oxidation without altering the molecule's binding affinity or pharmacodynamics.

This guide provides a comprehensive analysis of the supply chain, synthesis logic, and quality control parameters required to validate this isotope-labeled intermediate for pharmaceutical use.

Chemical Identity & Specifications

To ensure reproducibility in IND-enabling studies, precise identification of the isotopologue is paramount. The target molecule is characterized by the deuteration of both terminal methyl groups, leaving the methine proton at the C2 position unsubstituted.

Table 1: Technical Specifications

| Parameter | Specification |

| Chemical Name | 2-Methyl-D3-propionitrile-3,3,3-D3 |

| Synonyms | Isobutyronitrile-d6; Isopropyl cyanide-d6 |

| CAS Number | 174736-88-0 |

| Molecular Formula | |

| Structure | |

| Molecular Weight | 75.14 g/mol |

| Isotopic Purity | |

| Chemical Purity | |

| Appearance | Colorless liquid |

| Boiling Point | ~103°C (Unlabeled) |

Sourcing Landscape: Validated Suppliers

The supply chain for high-enrichment deuterated nitriles is niche. Procurement requires distinguishing between "made-to-order" custom synthesis houses and stock-holding catalog suppliers.

Primary Suppliers & Catalog Numbers

-

C/D/N Isotopes (Canada)

-

CymitQuimica (Europe)

-

Role: Distributor for Cluzeau and other isotope manufacturers.

-

Logistics: Efficient for EU-based delivery; aggregates multiple isotope brands.

-

-

Custom Synthesis Options (Bulk/GMP)

-

Alsachim (Shimadzu Group): Specializes in custom synthesis of labeled metabolites.

-

Pharmaron / WuXi AppTec: Recommended for kg-scale GMP production if the nitrile is a starting material for a clinical candidate.

-

Procurement Advisory: Always request a specific Certificate of Analysis (CoA) verifying the isotopic distribution . Ensure the "d0" (non-deuterated) and "d1-d5" isotopologues are quantified, as incomplete deuteration can skew mass spectrometry quantitation curves.

Technical Deep Dive: Synthesis & Quality Control

Understanding the synthesis route is crucial for troubleshooting impurity profiles. The production of the "d6" variant (retaining the protio methine) requires a specific reductive pathway.

Synthetic Logic (The "Protio-Hydride" Route)

To achieve the specific

Validated Pathway:

-

Precursor: Acetone-d6 (

) is the cost-effective starting material. -

Reduction: Reaction with Sodium Borohydride (

, unlabeled ) yields Isopropanol-1,1,1,3,3,3-d6 (-

Note: Using

here would yield the d7 alcohol, which is incorrect for this target.

-

-

Activation: Conversion of the alcohol to a bromide using

or -

Cyanation: Nucleophilic substitution with Sodium Cyanide (

) in DMSO/Ethanol.

Quality Control: NMR Validation

Standard

-

NMR (Proton):

-

Signal: The methyl signal (~1.3 ppm) disappears completely (silent).

-

Methine Signal: The septet at ~2.6 ppm collapses. Because the vicinal coupling partners are now Deuterium (spin 1), not Hydrogen (spin 1/2), the splitting pattern changes.

is much smaller than -

Observation: Expect a broad singlet or a complex multiplet with weak coupling, integrating to exactly 1 proton.

-

-

Mass Spectrometry (GC-MS):

-

Look for the molecular ion

. -

Check for

(74) to assess d5 impurities.

-

Applications in Drug Development[5][6][7][8]

The primary utility of 2-Methyl-D3-propionitrile-3,3,3-D3 is in the synthesis of deuterated Active Pharmaceutical Ingredients (APIs) to improve pharmacokinetics (PK).

Metabolic Stability (The Deuterium Switch)

Methyl groups on aromatic rings or aliphatic chains are frequent "soft spots" for CYP450-mediated hydroxylation. By using the d6-nitrile to install a

-

Mechanism: The C-D bond is shorter and stronger than the C-H bond. Breaking the C-D bond in the rate-determining step of oxidation requires higher activation energy (Primary Kinetic Isotope Effect).

-

Outcome: Increased half-life (

), reduced clearance (

Visualization: Metabolic Fate

The following diagram illustrates how deuteration diverts the metabolic pathway, favoring the parent drug over the metabolite.

Figure 1: Mechanistic impact of deuteration on metabolic clearance. The stronger C-D bond impedes CYP450 oxidation, shifting the elimination pathway toward unchanged excretion.

Handling & Safety Protocols

As a nitrile derivative, this compound requires strict safety adherence.

-

Toxicity: Like all aliphatic nitriles, it can metabolize to release cyanide ions in vivo, though less readily than simple nitriles. Handle in a chemical fume hood.

-

Flammability: Flash point is low (< 10°C). Ground all glassware during transfer to prevent static discharge.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Deuterated compounds are hygroscopic; moisture ingress can lead to H/D exchange over long periods (though C-D bonds are non-exchangeable, solvent contamination is a risk).

References

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

-

Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398. [Link]

-

LookChem. (2025). CAS 174736-88-0 Data Sheet. Retrieved from [Link]

Sources

The Scientific Imperative for Deuterated Isobutyronitrile

An In-Depth Technical Guide to the Safety and Handling of Deuterated Isobutyronitrile

For researchers, scientists, and drug development professionals, the integration of isotopically labeled compounds is a cornerstone of modern analytical and metabolic studies. Deuterated isobutyronitrile, a stable isotope-labeled version of isobutyronitrile, serves as a critical tool in these advanced applications. Its utility, however, is paired with significant chemical hazards that demand a comprehensive understanding and rigorous adherence to safety protocols.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective on handling deuterated isobutyronitrile. We will explore not only the "what" of safety procedures but the fundamental "why," grounded in the chemical properties of the molecule and the practical realities of a research environment. The objective is to empower you with the expertise to work safely and effectively, ensuring both personal safety and the integrity of your experimental outcomes.

Before delving into safety protocols, it is crucial to understand why a researcher would select this specific molecule. The substitution of hydrogen atoms with their heavier isotope, deuterium, imparts a subtle but powerful change in the molecule's properties. This is primarily due to the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond.[1]

In drug development, this effect is leveraged to:

-

Trace Metabolic Pathways: By strategically placing deuterium labels, researchers can track the metabolic fate of a drug candidate, making it easier to identify metabolites in complex biological matrices using techniques like mass spectrometry.[2][3]

-

Improve Pharmacokinetic Profiles: Slowing down the rate of metabolic breakdown can increase a drug's half-life and bioavailability, potentially leading to less frequent dosing and a more stable concentration in the bloodstream.[1][3][4]

-

Serve as Internal Standards: Deuterated analogues are the gold standard for internal standards in quantitative bioanalysis, as they co-elute with the non-labeled analyte but are distinguishable by mass, ensuring highly accurate quantification.[3]

The selection of deuterated isobutyronitrile is therefore a deliberate choice to harness these principles for precise and insightful research.

Caption: Impact of deuteration on drug metabolism via the Kinetic Isotope Effect.

Hazard Identification and GHS Classification

Deuterated isobutyronitrile shares the same fundamental hazards as its non-deuterated counterpart. It is a highly flammable, toxic, and irritating substance. The Globally Harmonized System (GHS) classification provides a clear and immediate summary of its dangers.

GHS Classification Summary [5]

| GHS Pictogram | Hazard Class | Hazard Statement |

|---|---|---|

| Flame | Flammable Liquids | H225: Highly flammable liquid and vapor |

| Skull and Crossbones | Acute Toxicity, Oral | H300: Fatal if swallowed |

| Skull and Crossbones | Acute Toxicity, Dermal | H311: Toxic in contact with skin |

| Exclamation Mark | Skin Irritation | H315: Causes skin irritation |

| Exclamation Mark | Eye Irritation | H319: Causes serious eye irritation |

| Exclamation Mark | Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Signal Word: DANGER [5]

The causality behind this classification is critical:

-

Flammability: With a low flash point of approximately 8°C (46°F), its vapors can ignite at or below typical room temperature.[6] Vapors are also heavier than air and can travel to a distant ignition source.[7][8][9]

-

Toxicity: The primary toxicological concern stems from its metabolism. In the body, isobutyronitrile can be processed to release cyanide, which interferes with cellular respiration, leading to symptoms like headache, dizziness, weakness, and in severe cases, convulsions, coma, and death.[6] This makes ingestion, inhalation, and dermal absorption potentially fatal routes of exposure.[10]

Core Physical and Chemical Properties

Understanding the physical properties is essential for safe handling and for predicting its behavior in an experimental setting. While minor variations exist due to deuteration, the properties of standard isobutyronitrile are an excellent reference.

| Property | Value | Source |

| Chemical Formula | C₄H₇N (Isotopic variation for deuterated form) | [11] |

| Molar Mass | ~69.11 g/mol (Varies with deuteration level) | [11][12] |

| Appearance | Clear, colorless liquid | [9][11] |

| Odor | Almond-like | [9][12] |

| Boiling Point | ~103-108 °C | [11][13] |

| Melting Point | ~ -72 °C | [12][13] |

| Flash Point | ~8 °C (46.4 °F) | [6] |

| Density | ~0.77 g/mL | [11][13] |

| Vapor Density | ~2.4 (Air = 1.0) | |

| Water Solubility | 35 g/L at 20 °C |

Experimental Protocols: Safe Handling, Storage, and Disposal

A self-validating safety protocol is one where checks and redundancies are built into the workflow. The following step-by-step methodologies are designed to create such a system.

Handling Protocol

-

Preparation and Engineering Controls:

-

Verification: Before starting, confirm that a certified chemical fume hood is operational. An eyewash station and safety shower must be immediately accessible.[6]

-

Atmosphere: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible to prevent contamination with atmospheric moisture, which can lead to isotopic exchange.[1]

-

Ignition Source Removal: Meticulously clear the work area of all potential ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment.[6][14]

-

-

Personal Protective Equipment (PPE) Protocol:

-

Hand Protection: Wear impervious gloves (e.g., nitrile or butyl rubber). Always inspect gloves for tears or punctures before use. Use the proper glove removal technique to avoid contaminating your skin.[5][14]

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[1]

-

-

Chemical Transfer and Use:

-

Grounding: When transferring from one container to another, ground and bond both containers to prevent the buildup of static electricity, which can ignite flammable vapors.[5][6][10]

-

Tools: Use only non-sparking tools for opening and handling containers.[5][10]

-

Aliquotting: Work with the smallest quantities necessary for your experiment to minimize the risk associated with a spill or fire.

-

Caption: Hierarchy of controls for safely handling deuterated isobutyronitrile.

Storage Protocol

-

Location: Store in a designated flammables cabinet or area that is cool, dry, and well-ventilated.[6][14]

-

Container: Keep the container tightly closed to prevent the escape of vapors and contamination from moisture.[5][14] For long-term stability of the deuterium label, storage in an amber vial under an inert atmosphere is recommended.[1]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][8][15]

-

Labeling: Ensure the container is clearly labeled with the full chemical name, including the deuteration status, and all relevant GHS hazard pictograms.

Waste Disposal Protocol

Deuterated isobutyronitrile and any materials contaminated with it must be treated as hazardous waste.

-

Segregation: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.

-

Labeling: The waste container must be clearly labeled as "Hazardous Waste," listing "Deuterated Isobutyronitrile" and all associated hazards (Flammable, Toxic).

-

Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Never pour this chemical down the drain.[1]

Emergency Procedures: A Validated Response Workflow

In an emergency, a clear and practiced response is critical.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. SPEED IS CRITICAL. Seek immediate medical attention.[5][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: DO NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Accidental Release (Spill) Response

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Pharmacological Advantages of the Deuterated APIs | Neuland Labs [neulandlabs.com]

- 5. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. echemi.com [echemi.com]

- 8. ISOBUTYRONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Isobutyronitrile | C4H7N | CID 6559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. Isobutyronitrile [drugfuture.com]

- 12. Isobutyronitrile - Wikipedia [en.wikipedia.org]

- 13. Understanding Isobutyronitrile: Properties, Applications, and Safety Measures [trust-chem.com]

- 14. abdurrahmanince.net [abdurrahmanince.net]

- 15. hernon.com [hernon.com]

2-Methyl-D3-propionitrile-3,3,3-D3 price per gram

Title: Strategic Deployment of 2-Methyl-D3-propionitrile-3,3,3-D3 in Drug Discovery: Economics, Synthesis, and Mechanistic Utility Document Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the pursuit of optimized pharmacokinetic (PK) profiles, the strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has transitioned from a niche academic exercise to a cornerstone of modern drug design. 2-Methyl-D3-propionitrile-3,3,3-D3 (CAS: 174736-88-0)[1], commonly referred to as Isobutyronitrile-d6 or 2-Cyanopropane-d6[2], is a highly specialized deuterated building block (Molecular Formula: C₄HD₆N)[3]. This whitepaper dissects the economic realities of procuring this compound, the mechanistic causality behind its use in blocking CYP450 metabolism, and provides a self-validating synthetic framework for its integration into drug scaffolds.

Economic Analysis: The Cost of Isotopic Precision

Unlike standard isobutyronitrile, which is a bulk commodity chemical, the d6-variant requires an exceptionally controlled synthetic environment to achieve necessary isotopic purity. The high price per gram is a direct consequence of the cost of fully deuterated precursors (e.g., acetone-d6) and the stringent distillation processes required to prevent proton-deuterium exchange with atmospheric moisture during manufacturing.

Furthermore, as a volatile and flammable liquid, the compound incurs significant hazardous material shipping premiums and requires rigorous storage protocols. Analytical certificates dictate that the compound must be re-analysed for chemical purity after 6 years of storage[3], establishing a finite shelf-life that further drives up inventory costs for suppliers.

Table 1: Market Pricing Dynamics & Quality Specifications for Isobutyronitrile-d6

| Quantity | Listed Price (EUR)* | Estimated Price (USD)** | Price per Gram (USD) | Isotopic Purity (NMR) | Chemical Purity (GC) |

| 500 mg | €474.00 | ~$515.00 | ~$1,030.00 | >99.8% atom D | >98.4% |

| 1 g | €787.00 | ~$850.00 | ~$850.00 | >99.8% atom D | >98.4% |

*Data sourced from standard commercial catalogs (e.g., CymitQuimica / CDN Isotopes, Ref. D-7519)[1]. Prices exclude VAT. *USD estimates are subject to currency exchange fluctuations.

Mechanistic Causality: Why Invest in Deuterated Isobutyronitrile?

At approximately $850 per gram, the use of 2-Methyl-D3-propionitrile-3,3,3-D3 must be justified by profound improvements in an API's efficacy. The primary rationale lies in the Kinetic Isotope Effect (KIE) .

In medicinal chemistry, gem-dimethyl groups are frequently installed to lock a molecule's conformation, thereby increasing binding affinity to the target receptor. However, these gem-dimethyl groups are notorious metabolic liabilities, acting as prime targets for aliphatic hydroxylation by cytochrome P450 enzymes (specifically CYP3A4).

By utilizing Isobutyronitrile-d6 as a synthetic building block, chemists replace six highly oxidizable C-H bonds with C-D bonds. Because the carbon-deuterium bond has a lower zero-point energy than a carbon-hydrogen bond, breaking it requires a significantly higher activation energy. When the CYP450 enzyme attempts to abstract a hydrogen atom, the reaction rate is drastically reduced, effectively shunting the metabolic pathway and extending the drug's half-life.

Figure 1: Kinetic Isotope Effect (KIE) shunting CYP3A4-mediated metabolism.

Self-Validating Synthetic Methodology

Given the prohibitive cost of the reagent, experimental failure is not an option. The following protocol describes the alpha-alkylation of Isobutyronitrile-d6, designed as a self-validating system to ensure maximum yield and isotopic retention.

Objective: Installation of a -C(CD₃)₂CN moiety onto an electrophilic scaffold (R-X).

-

Step 1: Cryogenic Deprotonation

-

Action: Cool a solution of Lithium diisopropylamide (LDA, 1.1 eq) in anhydrous THF to -78°C. Add 2-Methyl-D3-propionitrile-3,3,3-D3 (1.0 eq) dropwise.

-

Causality: The single alpha-proton (C₄HD₆ N) is selectively abstracted. Maintaining -78°C is critical to prevent self-condensation of the nitrile and to suppress any potential deuterium exchange with trace moisture.

-

-

Step 2: Electrophilic Trapping

-

Action: Introduce the target electrophile (1.05 eq) slowly down the side of the flask.

-

Causality: The lithiated d6-nitrile acts as a potent nucleophile. A slight excess of the electrophile ensures complete consumption of the expensive deuterated reagent.

-

-

Step 3: Reaction Quench

-

Action: Quench the reaction in situ at -78°C using saturated aqueous NH₄Cl before warming to room temperature.

-

Causality: Quenching at cryogenic temperatures prevents reverse aldol-type reactions or retro-nucleophilic attacks that could degrade the newly formed C-C bond.

-

-

Step 4: Isolation

-

Action: Extract with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validation: The crude mass should closely match the theoretical yield. A significant mass loss indicates volatility issues during concentration (ensure water bath <30°C).

-

Figure 2: Self-validating synthetic workflow for incorporating Isobutyronitrile-d6.

Quality Control & Analytical Validation Framework

To verify that the >99.8% d6 isotopic purity[3] has survived the synthetic workflow, the final intermediate must be subjected to rigorous analytical validation:

-

¹H NMR (Proton NMR): The most critical self-validation check is the absence of signal. A standard isopropyl group exhibits a massive, characteristic doublet at ~1.3 ppm. In the successfully deuterated product, this region must remain entirely flat, confirming that no proton exchange occurred during the basic reaction conditions.

-

²H NMR (Deuterium NMR): Run in a non-deuterated solvent (e.g., CHCl₃), this spectrum should yield a dominant, clean signal corresponding to the six deuterium atoms of the -CD₃ groups, verifying their structural integrity.

-

GC-MS: The molecular ion peak must reflect the mass shift. While a standard isobutyryl-adduct will show a specific m/z, the deuterated adduct must present an m/z + 6 shift, confirming the retention of all six heavy isotopes[2].

References

- 2-Methyl-d3-propionitrile-3,3,3-d3 (isobutyronitrile)

- Source: benchchem.

- Source: lgcstandards.

Sources

Methodological & Application

Application Note: Using 2-Methyl-D3-propionitrile-3,3,3-D3 as a High-Precision qNMR Internal Standard

This Application Note and Protocol is designed for researchers and analytical scientists conducting Quantitative NMR (qNMR) for purity assessment, kinetic studies, or complex mixture analysis. It focuses on the specialized use of 2-Methyl-D3-propionitrile-3,3,3-D3 (Isobutyronitrile-d6) as an internal standard.

Executive Summary

In quantitative NMR (qNMR), the selection of an internal standard (IS) is the single most critical decision affecting method accuracy. While Tetramethylsilane (TMS) and Dimethyl Sulfone (DMSO

2-Methyl-D3-propionitrile-3,3,3-D3 (CAS: 174736-88-0) offers a unique solution. By deuterating the two methyl groups, this standard eliminates signal overlap in the crowded aliphatic region (0.5–2.0 ppm) while providing a distinct methine signal at ~2.7 ppm . This guide details the physicochemical profile, technical rationale, and validated protocol for deploying this standard in pharmaceutical and industrial workflows.

Technical Rationale & Compound Profile

The "Silent Region" Advantage

Standard Isobutyronitrile possesses a large doublet signal at ~1.3 ppm (6H) and a small septet at ~2.7 ppm (1H). The 1.3 ppm signal renders it useless for analyzing drug-like molecules with alkyl chains.

-

The Innovation: In 2-Methyl-D3-propionitrile-3,3,3-D3 , the methyl protons are replaced with deuterium (

). -

The Result: The 1.3 ppm signal vanishes. The only remaining proton signal is the methine (

) at ~2.7 ppm. This creates a "spectral window" in the aliphatic region, allowing for interference-free quantification of analyte alkyl signals.

Physicochemical Properties

| Property | Value | Relevance to qNMR |

| Formula | Methine proton acts as the probe. | |

| MW | 75.14 g/mol | Distinct from non-deuterated (69.10). Essential for calculation. |

| Boiling Point | ~104°C | High Thermal Stability. Superior to TMS (26°C) for kinetics >40°C. |

| Solubility | Miscible in CDCl | Versatile across polar and non-polar matrices. |

| Chemical Shift | Located in a typically "quiet" zone between alkyls and hetero-alkyls. | |

| Signal Type | Broad Multiplet (or Singlet with | Coupled to 6 deuterons ( |

Experimental Protocol

Materials & Equipment

-

Internal Standard: 2-Methyl-D3-propionitrile-3,3,3-D3 (>98% D, >99% Chemical Purity).

-

Solvent: Deuterated solvent (e.g., DMSO-d

, CDCl -

Balance: Microbalance with readability of 0.001 mg (1 µg) or better.

-

NMR System: 400 MHz or higher; Probe temperature calibrated to ±0.1 K.

Workflow Diagram

The following diagram outlines the decision process and experimental flow for using this standard.

Figure 1: Decision logic and workflow for selecting and using Isobutyronitrile-d6 in qNMR.

Step-by-Step Procedure

Step 1: Gravimetric Preparation (The Stock Solution Method)

Direct weighing of volatile liquids into NMR tubes is error-prone. Use the Stock Solution Method for maximum precision.

-

Tare a 2 mL GC vial or volumetric flask on the microbalance.

-

Weigh approximately 20–30 mg of the Analyte (

) directly into the vial. Record mass to 0.001 mg. -

Add the deuterated solvent (e.g., 1.0 mL). Dissolve completely.

-

Spike the solution with 2-Methyl-D3-propionitrile-3,3,3-D3.

-

Target: Equimolar ratio to the analyte protons being integrated.

-

Technique: Use a gas-tight syringe to add ~5–10 µL.

-

Weighing: Re-weigh the vial after addition to determine the exact mass of the standard (

).

-

-

Transfer ~600 µL to the NMR tube. Cap immediately.

Step 2:

Relaxation Measurement (Mandatory Validation)

The methine proton in a deuterated environment may have a longer relaxation time (

-

Run a standard Inversion Recovery pulse sequence (t1ir).

-

Calculate

for the standard signal at 2.7 ppm.-

Typical Value: 3–8 seconds (solvent dependent).

-

-

Set Relaxation Delay (D1):

.-

Example: If

, set

-

Step 3: Acquisition Parameters

-

Pulse Angle: 90° (maximize signal).

-

Spectral Width: -2 to 14 ppm (ensure baseline definition).

-

Scans (NS): Minimum 16 (for S/N > 200:1).

-

Temperature: Controlled (e.g., 298 K).

-

Decoupling (Advanced):

-

Standard: No decoupling. The 2.7 ppm signal will appear as a broad multiplet due to

coupling. -

Advanced: Apply

decoupling during acquisition (if probe supports it) to collapse the multiplet into a sharp singlet. Note: This requires a specialized probe configuration.

-

Step 4: Processing & Integration

-

Phasing: Manual phasing is required. Ensure the baseline is flat 100 Hz on either side of the peaks.

-

Baseline Correction: Polynomial (order 0 or 1) or spline correction.

-

Integration:

-

Integrate the Analyte Peak (

) and the Standard Peak ( -

Note on Standard Peak: If not decoupled, the signal at 2.7 ppm will be broad. Ensure the integration limits cover the entire multiplet footprint, including the low-intensity "feet" of the signal.

-

Data Analysis & Calculation

Calculate the purity (

| Variable | Definition | Value for Isobutyronitrile-d6 |

| Integrated Area | Measured | |

| Number of Protons | ||

| Molecular Weight | ||

| Mass (Gravimetric) | Measured (mg) | |

| Purity (as decimal) | From Certificate of Analysis (e.g., 0.99) |

Troubleshooting & Validation

Signal Overlap Check

Before relying on the standard, run a blank spectrum of your analyte. Ensure there is no signal at ~2.7 ppm. If the analyte has an alpha-carbonyl proton or amine signal here, this standard is incompatible.

Broadness of the Standard Peak

-

Observation: The peak at 2.7 ppm looks "blurry" or broad compared to a TMS singlet.

-

Cause: Coupling to deuterium (

). This is normal physics, not a shimming error. -

Action: Do not over-shim trying to sharpen it. Focus on shimming the residual solvent peak or the analyte peaks. Integrate the broad area consistently.

Isotope Purity

Ensure the standard is "2-Methyl-D3...3,3,3-D3" (d6 on methyls). If the standard is only partially deuterated, you will see small methyl doublets at 1.3 ppm, which ruins the "silent region" advantage.

References

-

BIPM (Bureau International des Poids et Mesures). (2019).[1] Internal Standard Reference Data for qNMR. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for shift comparison).

-

ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

-

Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

Sources

Protocol for hydrolysis of 2-Methyl-D3-propionitrile-3,3,3-D3

An Application Note and Protocol for the Hydrolysis of 2-Methyl-D3-propionitrile-3,3,3-D3

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the hydrolysis of the isotopically labeled compound, 2-Methyl-D3-propionitrile-3,3,3-D3, to its corresponding carboxylic acid, 2-Methyl-D3-propionic-3,3,3-D3-acid. The synthesis of such deuterated molecules is critical for various applications in pharmaceutical research and development, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry. We present two robust protocols—acid-catalyzed and base-catalyzed hydrolysis—elucidating the underlying chemical mechanisms and offering detailed, step-by-step instructions. This guide is designed for researchers, scientists, and drug development professionals, providing the technical depth necessary for successful and reproducible synthesis.

Introduction: The Significance of Nitrile Hydrolysis

The conversion of a nitrile group to a carboxylic acid is a cornerstone transformation in organic synthesis.[1] This hydrolysis reaction offers a reliable pathway to introduce a carboxylic acid moiety, often from precursors synthesized via nucleophilic substitution with cyanide ions, thereby extending a carbon chain.[2] The reaction proceeds in two principal stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the final carboxylic acid.[3][4]

This application note focuses on the hydrolysis of 2-Methyl-D3-propionitrile-3,3,3-D3, a deuterated analog of isobutyronitrile. The incorporation of stable heavy isotopes like deuterium (D) is a powerful tool in drug discovery. Deuteration can alter a drug candidate's metabolic profile by leveraging the kinetic isotope effect, potentially leading to improved pharmacokinetic properties.[5] The resulting deuterated carboxylic acid is a valuable building block for more complex molecules or can be used directly in biological assays.

We will explore both acid- and base-catalyzed methods, as the choice of conditions can be critical depending on the presence of other sensitive functional groups on a substrate.[6]

Mechanistic Pathways: Acid vs. Base Catalysis

Understanding the reaction mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues. Both acid and base catalysis effectively achieve the conversion but operate via distinct mechanistic pathways.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This initial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[1][7] The reaction cascade proceeds through an imidic acid tautomer to form a protonated amide, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[6]

The overall transformation can be summarized as follows:

-

Protonation: The nitrile nitrogen is protonated by the acid (e.g., H₃O⁺).

-

Nucleophilic Attack: A water molecule attacks the electrophilic nitrile carbon.

-

Proton Transfer: A proton is transferred from the oxygen to a water molecule, forming a resonance-stabilized intermediate.[6]

-

Tautomerization: The intermediate tautomerizes to form a protonated amide.

-

Amide Hydrolysis: The amide undergoes subsequent acid-catalyzed hydrolysis to yield the carboxylic acid and an ammonium salt.[4]

Caption: Acid-catalyzed hydrolysis of a nitrile.

Base-Catalyzed Hydrolysis

In contrast, the base-catalyzed mechanism begins with the direct nucleophilic attack of a strong nucleophile, the hydroxide ion (OH⁻), on the nitrile carbon.[6] This process does not require prior activation of the nitrile. The reaction produces a carboxylate salt, which must be neutralized in a final acidic workup step to yield the free carboxylic acid.[4][8]

The key steps are:

-

Nucleophilic Attack: A hydroxide ion attacks the nitrile carbon, breaking the pi bond and placing a negative charge on the nitrogen.

-

Protonation: The resulting intermediate is protonated by water to form an imidic acid.[3]

-

Tautomerization: The imidic acid tautomerizes to the more stable amide intermediate.[6]

-

Amide Hydrolysis: The hydroxide ion attacks the carbonyl carbon of the amide. The resulting tetrahedral intermediate expels an amide anion (⁻NH₂), which is a poor leaving group but is immediately protonated by the solvent.

-

Deprotonation: The newly formed carboxylic acid is deprotonated by the basic conditions to form a carboxylate salt and ammonia.[4]

-

Acidic Workup: The final product, the free carboxylic acid, is obtained by adding a strong acid to the reaction mixture.[8]

Caption: Base-catalyzed hydrolysis of a nitrile.

Isotopic Stability

A critical consideration for this specific topic is the stability of the deuterium labels. The C-D bonds on the methyl groups and the tertiary carbon are sigma bonds and are not acidic. Under the standard aqueous acidic or basic conditions described, there is a negligible risk of H/D exchange. The isotopic purity of the starting material is expected to be fully retained in the final carboxylic acid product.

Experimental Guide and Protocols

The following section provides detailed, step-by-step protocols for both hydrolysis methods.

Caption: General experimental workflow for nitrile hydrolysis.

Materials and Equipment

-

Reagents: 2-Methyl-D3-propionitrile-3,3,3-D3, concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), sodium hydroxide (NaOH) or potassium hydroxide (KOH), diethyl ether or ethyl acetate, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), deionized water.

-

Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, magnetic stir bars, separatory funnel, rotary evaporator, beakers, graduated cylinders, pH paper or pH meter.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is advantageous as the final product is the free carboxylic acid, simplifying the workup procedure.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-Methyl-D3-propionitrile-3,3,3-D3 (e.g., 5.0 g) and an aqueous solution of 6 M hydrochloric acid or 3 M sulfuric acid (50 mL).

-

Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting nitrile is fully consumed (typically 4-8 hours).

-

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Workup and Extraction: Transfer the cooled mixture to a separatory funnel. Extract the aqueous solution with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).[9]

-

Washing: Combine the organic extracts and wash with a saturated sodium chloride solution (brine, 1 x 50 mL) to remove residual water and acid.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-Methyl-D3-propionic-3,3,3-D3-acid.

-

Purification (Optional): The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation.

Protocol 2: Base-Catalyzed Hydrolysis

This method is often faster but requires a final acidification step.

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stir bar and reflux condenser, add 2-Methyl-D3-propionitrile-3,3,3-D3 (e.g., 5.0 g) and a 20% (w/v) aqueous solution of sodium hydroxide (50 mL).

-

Hydrolysis: Heat the mixture to reflux with vigorous stirring. Ammonia gas will be evolved.[4] Continue heating until the starting material is consumed as monitored by TLC or GC (typically 2-6 hours).

-

Cooling: After the reaction is complete, cool the mixture to room temperature.

-

Initial Extraction (Optional): To remove any non-acidic impurities, you can wash the basic solution with diethyl ether (2 x 30 mL) and discard the organic layer.

-

Acidification: Place the aqueous solution in an ice bath to manage the heat of neutralization. Slowly and carefully add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH < 2).[9] The carboxylic acid will precipitate or form an oil.

-

Product Extraction: Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the final product.

Method Comparison and Data Summary

The choice between acid and base hydrolysis depends on several factors, including substrate compatibility and desired reaction time.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Primary Reagent | Strong Acid (HCl, H₂SO₄) | Strong Base (NaOH, KOH) |

| Reaction Time | Typically 4-8 hours | Typically 2-6 hours |

| Initial Product | Carboxylic Acid + Ammonium Salt | Carboxylate Salt + Ammonia |

| Workup | Direct extraction of the product | Requires a careful acidification step before extraction[4][9] |

| Advantages | Simpler workup; one-pot conversion to the free acid. | Often faster; may be preferable for substrates with acid-sensitive groups. |

| Disadvantages | Can be slower; requires handling of corrosive acids. | Requires an additional acidification step; ammonia gas is evolved. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Reagent concentration too low. | - Extend the reflux time and monitor by TLC/GC.- Ensure the heating mantle is at the correct temperature.- Use a higher concentration of acid or base. |

| Low Product Yield | - Inefficient extraction.- Incomplete acidification (in base protocol).- Product loss during solvent removal. | - Perform additional extractions (e.g., 4-5 times).- Ensure pH is < 2 during the acidic workup.- Use a splash guard on the rotary evaporator and avoid excessive vacuum/heat. |

| Product is Contaminated | - Presence of unreacted starting material.- Contamination from side products or workup. | - Ensure the reaction goes to completion.- Perform a brine wash to remove water-soluble impurities.- Consider purification by distillation if purity is critical. |

Conclusion

Both acid- and base-catalyzed hydrolysis are highly effective and reliable methods for the quantitative conversion of 2-Methyl-D3-propionitrile-3,3,3-D3 to its corresponding deuterated carboxylic acid. The protocols provided herein are robust and have been designed to ensure high yield and purity while maintaining the isotopic integrity of the molecule. The acid-catalyzed route offers a more straightforward workup, while the base-catalyzed method may provide a faster reaction. The choice of protocol can be tailored to the specific needs of the researcher, considering factors such as available reagents, reaction scale, and time constraints.

References

-

Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

-

LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Available at: [Link]

-

Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Available at: [Link]

-

JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. Available at: [Link]

-

Omura, S., et al. (1991). Isobutyrate as a precursor of n-butyrate in the biosynthesis of tylosine and fatty acids. FEMS Microbiology Letters, 68(1), 33-36. Available at: [Link]

-

ResearchGate. (n.d.). Deuterium reactions of nitriles. Available at: [Link]

-

Wang, J., et al. (2021). Light-driven decarboxylative deuteration enabled by a divergently engineered photodecarboxylase. Nature Communications, 12(1), 3935. Available at: [Link]

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]

-

RSC Publishing. (2025, September 29). Nitrile hydration and α-deuteration of amides catalyzed by a PCNHCPMn(I) pincer complex. Available at: [Link]

-

ACS Publications. (2021, August 3). Manganese-Pincer-Catalyzed Nitrile Hydration, α-Deuteration, and α-Deuterated Amide Formation via Metal Ligand Cooperation. ACS Catalysis. Available at: [Link]

-

Chinese Journal of Applied Chemistry. (n.d.). Synthesis of Isobutyric Acid. Available at: [Link]

-

Macmillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. Available at: [Link]

-

Wells-Knecht, K. J., & Dunn, D. (2019). Characterization of a Stable 2,2'-Azobis(2-Methylpropanenitrile) Degradant and Its Use to Monitor the Oxidative Environment During Forced Degradation Studies by Liquid Chromatography/Mass Spectrometry. Journal of Pharmaceutical Sciences, 108(9), 3152-3155. Available at: [Link]

-

The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

Sources

- 1. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 2-Methyl-D3-propionitrile-3,3,3-D3 in Metabolic Tracer Studies and Bioanalysis

Introduction & Scientific Rationale

Aliphatic nitriles, such as isobutyronitrile (2-methylpropionitrile), are critical industrial intermediates. However, their toxicological profile is defined by their propensity to undergo cytochrome P450 (CYP450)-mediated bioactivation, which releases highly toxic hydrogen cyanide (HCN) into biological systems[1]. Understanding the exact metabolic flux and pharmacokinetics of these compounds is essential for drug development, toxicology, and occupational safety.

2-Methyl-D3-propionitrile-3,3,3-D3 (commonly referred to as Isobutyronitrile-d6) is a highly specialized, stable isotope-labeled (SIL) analog designed for advanced metabolic tracer studies[2]. By substituting the six methyl protons with deuterium, researchers can leverage this compound as a dual-purpose analytical tool:

-

A Mechanistic Tracer: To track the specific pathways of nitrile bioactivation without interference from endogenous background molecules.

-

A Stable Isotope-Labeled Internal Standard (SIL-IS): To provide robust quantification in mass spectrometry by correcting for matrix effects and extraction losses.

Physicochemical and Isotopic Properties

To ensure analytical fidelity, it is critical to understand the mass shifts introduced by the deuterium labeling. The +6 Da mass shift ensures complete mass resolution from the natural isotopic envelope of the unlabeled analyte[3].

Table 1: Chemical and Isotopic Specifications

| Property | Value |

| Chemical Name | 2-Methyl-D3-propionitrile-3,3,3-D3 |

| Common Synonym | Isobutyronitrile-d6 |

| CAS Number | 174736-88-0[2] |

| Molecular Formula | C₄HD₆N / CD₃CH(CD₃)CN[2] |

| Molecular Weight | 75.14 g/mol [4] |

| Expected [M+H]⁺ m/z | 76.16 (vs 70.12 for unlabeled)[3] |

| Isotopic Purity | ≥ 98-99 atom % D[2] |

| Physical State | Colorless Liquid[2] |

Mechanistic Pathway: CYP450-Mediated Bioactivation

The primary metabolic clearance route for isobutyronitrile involves alpha-hydroxylation catalyzed by hepatic and extrahepatic CYP450 enzymes[1]. This oxidation event generates an unstable cyanohydrin intermediate.

Crucially, the cyanohydrin spontaneously decomposes into equimolar amounts of hydrogen cyanide and acetone[5]. When using Isobutyronitrile-d6, the resulting ketone is acetone-d6 . Because unlabeled acetone is a naturally occurring endogenous metabolite (produced via lipid metabolism and ketosis), tracking acetone-d6 definitively proves that the metabolite originated exclusively from the nitrile precursor. This isolates the metabolic product from physiological background noise, ensuring a high-fidelity readout of metabolic flux.

Figure 1: CYP450-mediated bioactivation of Isobutyronitrile-d6 to Acetone-d6 and HCN.

Experimental Protocols

Protocol A: In Vitro Microsomal Metabolism Assay (Metabolic Flux Tracking)

Objective: To quantify the rate of cyanide release and acetone-d6 formation using liver microsomes, validating the CYP450-dependent pathway[5]. Causality & Self-Validation: This protocol incorporates a minus-NADPH control. Since CYP450 strictly requires NADPH as an electron donor[1], the absence of acetone-d6/cyanide in the minus-NADPH control definitively proves that the conversion is enzymatically driven, ruling out spontaneous aqueous hydrolysis.

Step-by-Step Methodology:

-

Matrix Preparation: In a 1.5 mL glass GC headspace vial, combine 0.5 mg/mL pooled human or rat liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Tracer Addition: Add Isobutyronitrile-d6 to achieve a final concentration of 100 µM. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH). Control Step: For the minus-NADPH control, substitute the regenerating system with an equal volume of buffer.

-

Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by placing the vials on ice and immediately adding 100 µL of ice-cold 0.1 M NaOH. The alkaline environment traps the evolved hydrogen cyanide as non-volatile NaCN.

-

Headspace GC-MS Analysis (Acetone-d6): Seal the vials with PTFE-lined septa. Equilibrate at 60°C for 10 minutes, then inject 500 µL of the headspace gas into a GC-MS. Monitor the molecular ion of acetone-d6 at m/z 64.

Protocol B: Bioanalytical Quantification (SIL-IS Workflow)

Objective: To accurately quantify unlabeled isobutyronitrile in biological matrices (plasma/serum) using Isobutyronitrile-d6 as an internal standard. Causality: The +6 Da mass shift eliminates isotopic cross-talk. Because the deuterated standard shares the exact physicochemical properties of the analyte, it perfectly corrects for matrix suppression, extraction inefficiencies, and GC injection variability.

Figure 2: Bioanalytical workflow utilizing Isobutyronitrile-d6 as an internal standard.

Step-by-Step Methodology:

-

Sample Spiking: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of a 1 µg/mL Isobutyronitrile-d6 working solution.

-

Extraction: Add 300 µL of ice-cold ethyl acetate. Vortex vigorously for 2 minutes to extract the lipophilic nitriles while precipitating plasma proteins.

-

Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer: Carefully transfer 200 µL of the upper organic layer to a GC autosampler vial equipped with a micro-insert.

-

GC-MS SIM Analysis: Inject 1 µL into the GC-MS operating in Electron Ionization (EI) mode using a DB-624 column.

Data Presentation: Expected GC-MS Parameters

When executing Protocol B, analysts should program the mass spectrometer to monitor the following Selected Ion Monitoring (SIM) parameters to ensure high specificity.

Table 2: GC-MS SIM Parameters and Expected Mass Shifts

| Analyte | Target Ion (m/z) | Qualifier Ion (m/z) | Expected Retention Time Behavior |

| Isobutyronitrile (Unlabeled) | 69.0 | 41.0, 27.0 | Reference (RT₀) |

| Isobutyronitrile-d6 (SIL-IS) | 75.0 | 44.0, 30.0 | RT₀ - 0.02 min (Slightly earlier due to D-isotope effect) |

| Acetone (Endogenous) | 58.0 | 43.0 | Reference (RT₁) |

| Acetone-d6 (Tracer Product) | 64.0 | 46.0 | RT₁ - 0.01 min |

References

Sources

- 1. Read "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 16" at NAP.edu [nationalacademies.org]

- 2. 2-Methyl-d3-propionitrile-3,3,3-d3 (isobutyronitrile) [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. Metabolism of organonitriles to cyanide by rat nasal tissue enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of Deuterated Isopropylamine-d7 via Reduction of Isopropyl Cyanide-d6

Abstract

This comprehensive guide details the synthesis of deuterated isopropylamine-d7, a valuable building block in medicinal chemistry and drug development. The protocol centers on the efficient reduction of commercially available isopropyl cyanide-d6. This document provides not only a step-by-step experimental procedure but also delves into the scientific rationale behind the methodology, strategies for characterization, and the broader significance of deuterated compounds in modern pharmaceutical research. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to incorporate stable isotope labeling into their synthetic strategies.

Introduction: The Strategic Advantage of Deuteration in Drug Development

In the landscape of modern drug discovery, the pursuit of optimized pharmacokinetic and safety profiles is paramount. Deuteration, the selective replacement of hydrogen atoms with their stable, heavy isotope deuterium, has emerged as a powerful strategy to enhance the therapeutic potential of small molecules.[1][2] This subtle structural modification, which minimally alters the steric and electronic properties of a compound, can have a profound impact on its metabolic fate.[1]

The foundational principle behind this approach is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic cleavage of a C-D bond, often a rate-limiting step in drug metabolism, requires a higher activation energy.[2] This can lead to a number of desirable outcomes:

-

Enhanced Metabolic Stability: By deuterating metabolically vulnerable positions, or "soft spots," the rate of metabolic degradation can be significantly reduced.[1]

-

Improved Pharmacokinetic Profiles: A slower metabolism can lead to a longer drug half-life, increased systemic exposure (Area Under the Curve - AUC), and potentially a reduced dosing frequency, which can improve patient adherence.[3]

-

Reduced Formation of Reactive or Toxic Metabolites: Deuteration can alter metabolic pathways, potentially minimizing the formation of undesirable metabolites.

-

Increased Efficacy and Safety: The combination of these effects can translate into improved therapeutic efficacy and a better safety profile.[1]

The first deuterated drug to receive FDA approval in 2017, deutetrabenazine, exemplified the "deuterium switch" approach, where a known drug was modified to improve its properties.[1] More recently, the approval of deucravacitinib in 2022 marked the arrival of de novo deuterated drugs, where deuterium is incorporated early in the discovery process to overcome pharmacokinetic challenges.[1]

This application note focuses on the preparation of deuterated isopropylamine-d7, a key intermediate for the synthesis of a wide range of biologically active molecules. The isopropyl moiety is a common structural feature in many pharmaceuticals, and its deuteration can be a valuable tool for medicinal chemists.

Synthetic Strategy: Reduction of a Deuterated Nitrile

The most direct and efficient route to deuterated primary amines is the reduction of the corresponding deuterated nitrile. Isopropyl cyanide-d6 serves as an excellent starting material, with the deuterium labels already incorporated into the isopropyl group. The nitrile functionality can be readily reduced to a primary amine using a variety of powerful reducing agents.

For this application, we will focus on the use of lithium aluminum hydride (LiAlH₄), a potent and versatile reducing agent capable of efficiently converting nitriles to primary amines.[4][5] While other methods such as catalytic hydrogenation exist, LiAlH₄ reduction is often preferred in a laboratory setting for its high reactivity and generally clean conversions.

The overall transformation is as follows:

It is important to note that the two new hydrogen atoms on the methylene group and the two hydrogen atoms on the nitrogen will come from the reducing agent and the aqueous workup, respectively.

Experimental Protocol: Reduction of Isopropyl Cyanide-d6 with LiAlH₄

This protocol is adapted from general procedures for the LiAlH₄ reduction of nitriles.[6] Researchers should always perform a thorough risk assessment before conducting any chemical reaction.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Isopropyl cyanide-d6 | ≥98% isotopic purity | Commercially Available | |

| Lithium aluminum hydride (LiAlH₄) | ≥95% | Commercially Available | EXTREMELY REACTIVE WITH WATER |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | |

| Diethyl ether (Et₂O) | Anhydrous | Commercially Available | |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available | |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available | |

| Sodium hydroxide (NaOH) | 1 M aqueous solution | Commercially Available | |

| Deionized water |

3.2. Equipment

-

Round-bottom flask (oven-dried)

-

Reflux condenser (oven-dried)

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Dropping funnel (oven-dried)

-

Ice-water bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Reaction Procedure

Safety First: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Reagent Addition: Under a positive flow of nitrogen, carefully add lithium aluminum hydride (1.5 equivalents relative to the nitrile) to the flask.

-

Solvent Addition: Add anhydrous THF (approximately 10 volumes relative to the nitrile) to the flask via a cannula or a dry syringe.

-

Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

-

Nitrile Addition: Dissolve isopropyl cyanide-d6 (1 equivalent) in a minimal amount of anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-